Diphenylcarbonate
Overview
Description
Diphenyl carbonate (DPC) is a carbonate ester derived from phenol and carbon dioxide, where two phenol molecules are linked by a carbonate group. It is an important intermediate in the synthesis of polycarbonates, a class of polymers with a wide range of applications due to their transparency, toughness, and thermal stability. DPC is also used as a reagent in organic synthesis and as a phosgene substitute in certain reactions .
Synthesis Analysis
The synthesis of diphenyl carbonate can be achieved through the reaction of carbon monoxide, phenol, and oxygen using a palladium catalyst, along with tertiary amines and oxidation cocatalysts. This method allows for the production of DPC at room temperature and atmospheric pressure, with manganese salts being effective cocatalysts . Another approach involves the melt polycondensation of bisphenol A diacetates with alkylene- and arylenediphenyl dicarbonates, which are prepared from phenyl chloroformate and dihydroxy compounds .
Molecular Structure Analysis
The molecular structure of diphenyl carbonate has been determined through X-ray crystallography. The compound crystallizes in an orthorhombic space group, with the two O-C carbonyl bond lengths being 1.345 (2) and 1.337 (2) Å. This structure is the simplest in the aromatic polycarbonate family, which is significant for understanding the properties and reactivity of polycarbonates .
Chemical Reactions Analysis
Diphenyl carbonate is involved in various chemical reactions, particularly in the synthesis of polycarbonates. It reacts with monomers to form polycarbonates through transesterification and polycondensation reactions. The presence of a carbonyl group in the infrared spectrum confirms the formation of polycarbonates . Additionally, diphenyl phosphate, a related compound, can catalyze the ring-opening polymerization of cyclic carbonates to produce polycarbonates with narrow polydispersity indices .
Physical and Chemical Properties Analysis
Polycarbonates synthesized from diphenyl carbonate exhibit good thermal stability, with glass transition temperatures ranging from 13 to 108 °C. The polymers are characterized by inherent viscosity, FTIR, 1H-NMR, and 13C-NMR spectroscopy. They also demonstrate high resistance to organic solvents, such as tetrahydrofuran, and have relatively large molar masses with low dispersity . The thermal and spectroscopic analyses of these polymers are crucial for determining their suitability for various applications.
Scientific Research Applications
Non-Phosgene Polycarbonate Manufacturing : DPC is a key intermediate in the non-phosgene polycarbonate manufacturing process. It can be produced by the transesterification of dimethyl carbonate with phenol, a method enhanced by using alkyl or aryl sulfonic acids with dibutyltin oxide (Lee et al., 2003).
Polyester-polycarbonates Production : DPC is used in the transesterification of carbonic acid aryl esters for producing polyester-diol bis-diphenol carbonates. These compounds are further utilized in making polyester/polycarbonates (Zwass, 1988).
Migration from Polycarbonate Food-Contact Materials : DPC, along with other chemicals like bisphenol A, can migrate from polycarbonate food-contact materials into food simulants. Understanding this migration is crucial for assessing food safety (Park et al., 2018).
Catalytic Synthesis from Carbon Monoxide and Oxygen : DPC can be synthesized using carbon monoxide, phenol, and oxygen in the presence of palladium, a tertiary amine, and an oxidation cocatalyst (Hallgren et al., 1981).
Photophysics in Polar Solvents : DPC exhibits anomalous fluorescence emission in polar solvents, likely due to the association of diarylcarbonate moieties. This characteristic is useful for understanding the photophysical behavior of related compounds (Hoyle et al., 1995).
Flammability in Production Process : In the process of synthesizing DPC, methylphenylcarbonate (MPC), an intermediate, presents potential flammability risks. Understanding these risks is crucial for safe handling in industrial settings (Chang & Shu, 2008).
Synthesis and Characterization of Polycarbonates : DPC is used in the preparation of polycarbonate polymers through melt-phase polycondensation. The resulting polycarbonates are characterized for their inherent viscosity, thermal properties, and stability (Al‐Hamouz et al., 2006).
Biodegradation of Polycarbonates : The degradation of polycarbonate plastics by microbial processes, utilizing DPC as a substrate, is an area of environmental significance. Strains capable of degrading DPC, thereby reducing polycarbonate waste, have been identified (Yue et al., 2021).
Copolymerization with Bisphenol-A : DPC serves as a monomer for copolymerization with Bisphenol-A to produce high melting polycarbonate. Its enzymatic synthesis, as an alternative to phosgene routes, has been explored (Rodney et al., 1999).
Reactive Distillation Processes : The synthesis of DPC through reactive distillation processes, as an environmentally friendly alternative to traditional methods, has been optimized and studied for energy efficiency (Cheng et al., 2013).
Safety And Hazards
Future Directions
properties
IUPAC Name |
diphenyl carbonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O3/c14-13(15-11-7-3-1-4-8-11)16-12-9-5-2-6-10-12/h1-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROORDVPLFPIABK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)OC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3020540 | |
Record name | Diphenylcarbonate | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White solid; [Hawley] White powder; [MSDSonline] | |
Record name | Diphenyl carbonate | |
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Boiling Point |
302-306 °C | |
Record name | DIPHENYL CARBONATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5346 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Practically insol in water; sol in hot alc, benzene, ether, glacial acetic acid, SOL IN ACETONE, CARBON TETRACHLORIDE, OTHER ORG SOLVENTS | |
Record name | DIPHENYL CARBONATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5346 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.1215 @ 87 °C/4 °C | |
Record name | DIPHENYL CARBONATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5346 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.0001 [mmHg] | |
Record name | Diphenyl carbonate | |
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Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Product Name |
Diphenyl carbonate | |
Color/Form |
Lustrous needles, WHITE, CRYSTALLINE SOLID | |
CAS RN |
102-09-0 | |
Record name | Diphenyl carbonate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=102-09-0 | |
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Record name | Diphenyl carbonate | |
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Record name | DIPHENYL CARBONATE | |
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Record name | Carbonic acid, diphenyl ester | |
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Record name | Diphenylcarbonate | |
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Record name | Diphenyl carbonate | |
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Record name | DIPHENYL CARBONATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YWV401IDYN | |
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Record name | DIPHENYL CARBONATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5346 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
80-81 °C | |
Record name | DIPHENYL CARBONATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5346 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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